![molecular formula C17H14IN3O3 B4387231 3-iodo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4387231.png)
3-iodo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Overview
Description
3-iodo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the oxadiazole family of compounds, which have been shown to have a variety of biological activities.
Mechanism of Action
The mechanism of action of 3-iodo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to act as a fluorescent probe by binding to proteins and nucleic acids in biological systems.
Biochemical and Physiological Effects
3-iodo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as topoisomerase II and carbonic anhydrase IX. In addition, it has been shown to induce the expression of various genes, such as p53 and Bax, which are involved in apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 3-iodo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in lab experiments is its potential as a fluorescent probe. It has been shown to have high fluorescence intensity and specificity for binding to biological systems. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-iodo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. One direction is to further investigate its mechanism of action and potential use as a cancer therapeutic. Another direction is to study its potential as a fluorescent probe for imaging biological systems. Additionally, further research is needed to determine its toxicity and potential limitations for use in lab experiments.
Scientific Research Applications
3-iodo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been studied for its potential applications in scientific research. It has been shown to have activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been studied for its potential use as a fluorescent probe for imaging biological systems.
properties
IUPAC Name |
3-iodo-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14IN3O3/c1-23-14-7-5-11(6-8-14)16-20-15(24-21-16)10-19-17(22)12-3-2-4-13(18)9-12/h2-9H,10H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXZADAAGXFJKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14IN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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